(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide
Description
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide is an α,β-unsaturated carbonyl compound characterized by a cyano group at the α-position, a 2-methoxyphenyl substituent at the β-position, and a propenylamide moiety. The (E)-stereochemistry arises from the planar arrangement of the conjugated system, stabilized by resonance between the cyano and enamide groups. The 2-methoxyphenyl group contributes electron-donating effects via its methoxy substituent, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-14(17)12(10-15)9-11-6-4-5-7-13(11)18-2/h3-7,9H,1,8H2,2H3,(H,16,17)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXQPUSWBGRWMP-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde, malononitrile, and propargylamine.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation of 2-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form (E)-2-cyano-3-(2-methoxyphenyl)acrylonitrile.
Amidation: The next step involves the reaction of (E)-2-cyano-3-(2-methoxyphenyl)acrylonitrile with propargylamine under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted cyano derivatives.
Scientific Research Applications
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Electronic and Steric Effects
- In contrast, the 4-(dimethylamino)phenyl group in provides stronger electron donation, which may shift absorption spectra and redox potentials .
- Electron-Withdrawing Groups : The trifluoromethyl group in introduces strong electron-withdrawing effects, reducing electron density at the amide nitrogen and possibly enhancing metabolic stability .
- Halogen Substituents : Bromine in and chlorine in increase molecular weight and lipophilicity, favoring membrane permeability in biological systems. Halogens may also participate in halogen bonding, influencing target binding .
Amide Group Modifications
- Propenylamide (Target Compound) : The propenyl group introduces unsaturation, enabling further functionalization (e.g., Michael additions) or polymerization in materials science .
- Heterocyclic Amides () : Thiazole-containing amides (as in ) are common in drug design due to their ability to mimic peptide bonds and interact with biological targets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility: The dimethylamino group in improves water solubility via protonation under acidic conditions, whereas halogenated analogs () exhibit lower solubility due to increased hydrophobicity.
Biological Activity
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide, a member of the cyanoenamide class, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyano group (-CN) and an enamide group (-C=C-CONH-) along with a methoxyphenyl substituent, contributing to its unique chemical properties. Its molecular formula is with a molar mass of approximately 230.26 g/mol.
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It can interact with cellular receptors, modifying signaling pathways that affect cell behavior.
- Induction of Apoptosis : There is evidence suggesting that this compound can trigger programmed cell death in cancer cells, potentially through the activation of apoptotic pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been shown to induce apoptosis in several cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .
Case Studies and Experimental Data
-
In Vitro Studies :
- Cell viability assays conducted on cancer cell lines revealed that this compound reduced cell proliferation significantly at concentrations above 10 µM.
- The compound demonstrated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase activation .
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups. The compound was administered at doses ranging from 5 mg/kg to 50 mg/kg, with higher doses correlating with more significant tumor suppression .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide | Structure | Moderate | High |
| (E)-2-cyano-N,3-diphenylacrylamide | Structure | High | Moderate |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-Enamide with high stereochemical purity?
- The synthesis involves a multi-step process starting with 2-methoxybenzaldehyde and acrylamide derivatives. A critical step is the Knoevenagel condensation to form the (E)-configured α,β-unsaturated carbonyl system. The stereochemistry is controlled by reaction conditions (e.g., solvent polarity, temperature, and catalytic bases like piperidine). Polar aprotic solvents (e.g., DMF) and low temperatures favor the (E)-isomer due to kinetic control .
- Validation method : Use H NMR to confirm the (E)-configuration via coupling constants () and NOESY to rule out (Z)-isomer contamination .
Q. How does the planar geometry of the conjugated enamide system influence reactivity and biological interactions?
- The planar structure arises from conjugation between the cyano group, double bond, and amide moiety, enabling resonance stabilization. This geometry enhances electrophilicity at the β-carbon, making it reactive toward nucleophiles (e.g., thiols in enzyme active sites). It also facilitates π-π stacking with aromatic residues in target proteins, which is critical for binding affinity in biological assays .
- Analytical tool : Density Functional Theory (DFT) calculations can map electron density distribution to predict reactive sites .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Primary methods :
- X-ray crystallography : Resolves the (E)-configuration and bond angles (e.g., C=C bond length ~1.34 Å) .
- NMR : NMR identifies the cyano group (~115 ppm) and enamide carbonyl (~165 ppm). H NMR distinguishes vinylic protons (δ 6.5–7.5 ppm, doublet with ) .
- Supplementary data : IR spectroscopy confirms the cyano stretch (~2220 cm) and amide C=O (~1680 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-products in large-scale synthesis?
- Key parameters :
- Catalyst selection : Use Lewis acids (e.g., ZnCl) to accelerate the Knoevenagel step while reducing side reactions .
- Solvent optimization : Ethanol/water mixtures improve solubility and reduce dimerization .
- Process monitoring : Employ HPLC to track intermediates and optimize reaction termination points. A typical yield improvement table is shown below:
| Condition | Yield (%) | Purity (%) | By-Products (%) |
|---|---|---|---|
| Ethanol/water (1:1) | 78 | 95 | 5 |
| DMF | 65 | 88 | 12 |
- Reference : .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Case example : Discrepancies in IC values across kinase inhibition assays may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution steps :
Standardize assay protocols (e.g., use fixed ATP levels at values).
Validate binding modes via co-crystallography or molecular docking (e.g., using AutoDock Vina) .
Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics) .
Q. How does the 2-methoxyphenyl substituent modulate biological activity compared to analogs with halogen or nitro groups?
- Comparative analysis :
- Methoxy group : Enhances solubility and π-donor capacity, improving membrane permeability but reducing electrophilicity.
- Chloro/nitro analogs : Increase electrophilicity (higher reactivity with thiols) but reduce bioavailability due to hydrophobicity .
- SAR table :
| Substituent | LogP | IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 2-Methoxy | 2.1 | 45 | 120 |
| 3-Chloro | 3.4 | 28 | 35 |
| 4-Nitro | 2.8 | 62 | 50 |
Q. What computational approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?
- In silico tools :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability (e.g., Caco-2 cell model), cytochrome P450 inhibition, and hepatotoxicity .
- Metabolism : CYP3A4 is the primary metabolizer, predicted to form hydroxylated derivatives .
- Limitations : Computational models may underestimate renal clearance due to the compound’s moderate LogP (~2.1) .
Methodological Guidance
Designing a crystallization protocol for X-ray structure determination
- Procedure :
Dissolve 10 mg of the compound in 2 mL of DMSO/ethyl acetate (1:4).
Slow evaporation at 4°C yields needle-shaped crystals suitable for diffraction.
Collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Common pitfalls : Poor crystal quality due to residual solvent; address via repeated recrystallization .
Best practices for handling data contradictions in biological assays
- Stepwise approach :
Replicate experiments under identical conditions (n ≥ 3).
Use statistical tools (e.g., Grubbs’ test) to identify outliers.
Cross-reference with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Future Research Directions
- Mechanistic studies : Elucidate the role of the prop-2-enyl group in target selectivity using alanine scanning mutagenesis .
- PK/PD modeling : Integrate in vitro metabolic stability data (e.g., microsomal half-life) with in vivo murine models to predict human dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
